3-(Fluoromethyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluoromethyl)cyclohexanamine is an organic compound that belongs to the class of cyclohexylamines It is characterized by the presence of a fluoromethyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)cyclohexanamine typically involves the introduction of a fluoromethyl group into the cyclohexane ring. One common method is the fluoromethylation of cyclohexanamine using fluoroiodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, often using a solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Fluoromethyl)cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
3-(Fluoromethyl)cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Fluoromethyl)cyclohexanamine involves its interaction with specific molecular targets. The fluoromethyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A simpler analog without the fluoromethyl group.
3-(Trifluoromethyl)cyclohexanamine: Contains a trifluoromethyl group instead of a fluoromethyl group.
2-Aminocyclohexanol: Contains a hydroxyl group instead of a fluoromethyl group.
Uniqueness
3-(Fluoromethyl)cyclohexanamine is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. This modification can enhance its stability, lipophilicity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H14FN |
---|---|
Molekulargewicht |
131.19 g/mol |
IUPAC-Name |
3-(fluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C7H14FN/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,9H2 |
InChI-Schlüssel |
HGEHSMACWGLPSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)N)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.